N-(4-Isopropylbenzyl)propan-1-amine
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Overview
Description
N-(4-Isopropylbenzyl)propan-1-amine is an organic compound with the molecular formula C13H21N It is a derivative of benzylamine, where the benzyl group is substituted with an isopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Isopropylbenzyl)propan-1-amine can be synthesized through several methods:
Reductive Amination: This method involves the reaction of 4-isopropylbenzaldehyde with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-isopropylbenzyl chloride with propan-1-amine.
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination due to its efficiency and high yield. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylbenzyl)propan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Bases: NaOH, K2CO3
Solvents: Methanol, ethanol, DMF
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Quaternary ammonium salts
Scientific Research Applications
N-(4-Isopropylbenzyl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Isopropylbenzyl)propan-1-amine can be compared with other similar compounds, such as:
N-(4-Methylbenzyl)propan-1-amine: Similar structure but with a methyl group instead of an isopropyl group.
N-(4-Ethylbenzyl)propan-1-amine: Similar structure but with an ethyl group instead of an isopropyl group.
N-(4-Tert-butylbenzyl)propan-1-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group at the para position in this compound imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGSVYBBIVQOMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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